molecular formula C14H12N2OS B147739 Methylene violet CAS No. 2516-05-4

Methylene violet

Cat. No. B147739
CAS RN: 2516-05-4
M. Wt: 256.32 g/mol
InChI Key: ALJHHTHBYJROOG-UHFFFAOYSA-N
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Description

Methylene Violet (MV) is a phenazine dye with a rich history in various applications, including as a stain in pathology and as a component in polychrome methylene blue dyes . It is known for its photosensitizing properties, which have been explored for potential use in photodynamic inactivation of microorganisms and photomedicinal purposes . Despite its historical significance and potential applications, there has been a lack of clinical tests in recent literature, possibly due to incomplete information regarding its photophysics and the effects of the medium on its properties .

Synthesis Analysis

The synthesis of Methylene Violet can be achieved through the hydrolytic oxidation of methylene blue. Historically, this has been considered a difficult chemical reaction, with Bernthsen originally using Ag2O for the hydrolysis . A more practical method involves treating methylene blue with potassium chlorate and sodium hydroxide, followed by the addition of a zinc salt and sodium bicarbonate, and gentle boiling . This process yields Methylene Violet free from methylene blue and azure dyes.

Molecular Structure Analysis

Methylene Violet is a phenazinium dye, specifically the 3-amino-7-dimethylamino-5-phenyl phenazium chloride . Its molecular structure is characterized by a high permanent dipole and polarizability, which significantly influence its solvatochromism and excited states decay kinetics . The molecular structure also allows for the formation of complexes with DNA, as evidenced by the binding of Methylene Violet to DNA through intercalation .

Chemical Reactions Analysis

Methylene Violet undergoes various chemical reactions, including oxidation by bromate ions under acidic conditions, which has been studied using stopped-flow techniques . The reaction kinetics are complex, with an initial slow reaction followed by a rapid one after an induction period. The dye also forms complexes with DNA in the dark and can covalently bind to DNA upon irradiation with visible light in a deoxygenated environment .

Physical and Chemical Properties Analysis

The photophysical properties of Methylene Violet are influenced by the polarity of the solvent, leading to unusual solvatochromism and decay kinetics of its excited states . The interaction with DNA is characterized by a strong binding affinity, with the binding being exothermic and favored by hydrophobic forces . Methylene Violet also exhibits photosensitizing properties, generating singlet oxygen upon visible-light irradiation . Its interaction with DNA and other molecules is sensitive to the presence of acids and the chemical environment, which can significantly affect its photosensitization mechanisms .

Scientific Research Applications

Photodynamic Applications

Methylene Violet (MV) has shown promise in photodynamic applications. Notably, its photosensitizing properties for singlet oxygen generation upon visible-light irradiation have been explored for potential use in photodynamic inactivation of microorganisms and photomedicinal purposes. Studies have detailed the photophysics of MV, highlighting its sensitivity to intermolecular hydrogen bonding and protonation, which significantly influences its photosensitization mechanisms (Ronzani, Trivella, Bordat, Blanc, & Lacombe, 2014).

Clinical Diagnostic Applications

In clinical medicine, MV has been utilized in diagnostics, such as identifying displaced atrial lines. For example, methylene blue, a related compound, has been effectively used to diagnose extravasation of fluid from displaced central lines, demonstrating the potential for MV in similar applications (Namachivayam & Tibballs, 2006).

Wastewater Treatment

MV has been a subject of research in wastewater treatment, particularly in the treatment of dye wastewater using various agents. The efficacy of different treatments on the removal of MV from wastewater has been studied, highlighting the potential for using MV in environmental applications (Tian & Liu, 2012).

Photocatalytic Degradation

The photocatalytic degradation of MV, particularly in the presence of sunlight, has been examined. Studies have focused on the degradation efficiency of MV under various conditions, showcasing its utility in eco-friendly methods of destroying organic pollutants (Jishma, Narayanan, Snigdha, Thomas, & Radhakrishnan, 2018).

Adsorption Studies

Research has also delved into the adsorption properties of MV, particularly in relation to environmental applications. Studies have investigated the adsorption of MV on various materials, providing insights into its potential use in removing dyes from aqueous solutions (Akbal, 2005).

Future Directions

The evolution in resistant bacterial strains will drive continual changes in advanced wound care products. Demand will increase for economically priced, versatile wound care dressings that assist in debridement, maintain a moist wound environment, absorb and trap bacterial debris, and decrease dressing change frequency . Methylene Violet, with its antibacterial properties, could play a significant role in this future direction.

properties

IUPAC Name

7-(dimethylamino)phenothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJHHTHBYJROOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062481
Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methylene violet

CAS RN

2516-05-4
Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Record name Methylene violet
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Record name Methylene violet
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Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Record name 3H-Phenothiazin-3-one, 7-(dimethylamino)-
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Record name 7-(dimethylamino)-3H-phenothiazin-3-one
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Synthesis routes and methods

Procedure details

To a solution of 0.5 g (1.56 mmol) of Methylene blue in 50 mL of water was added 0.53 g (3.12 mmol) of AgNO3 dissolved in excess NH4OH. The reaction mixture was heated to reflux for an hour, filtered and extracted with EtOAc (20×5 mL). The organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated under diminished pressure. The dark solid was purified on a silica gel column. Elution with 9:1 EtOAc/MeOH gave CPD-18 as a dark solid: yield-25 mg (6%); silica gel TLC Rf 0.27 (9:1 EtOAc/MeOH); 1H NMR (CDCl3) δ 3.16 (s, 1H), 6.60 (d, 1H, J=2.8 Hz), 6.69 (d, 1H, J=2.4 Hz), 6.83 (d, 1H, J=2 Hz), 6.86 (d, 1H, J=2.8 Hz), 7.67 (d, 1H, J=10 Hz), 7.71 (d, 1H, J=9.2 Hz); mass spectrum (MALDI-TOF), m/z 257.07 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.53 g
Type
catalyst
Reaction Step One
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methylene violet
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Methylene violet
Reactant of Route 3
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Methylene violet
Reactant of Route 4
Methylene violet
Reactant of Route 5
Methylene violet
Reactant of Route 6
Methylene violet

Citations

For This Compound
1,820
Citations
WJ MacNeal - The Journal of Infectious Diseases, 1906 - JSTOR
… methylene violet, methylene azure, their leukobases and leukomethylene blue. He was able to prepare pure methylene violet … contained only a little methylene violet, but considerable …
Number of citations: 25 www.jstor.org
KA Smart, KM Chambers, I Lambert… - Journal of the …, 1999 - Taylor & Francis
… blue and citrate methylene violet staining techniques. Yeast … methylene blue, and alkaline methylene violet. The relative … It is suggested that methylene violet staining may provide an …
Number of citations: 185 www.tandfonline.com
WJ Mac Neal - The Journal of Infectious Diseases, 1925 - JSTOR
… of methylene violet free from methylene blue and methylene azure and an easy method of preparing methylene azure free from methylene violet … blue, methylene violet and methylene …
Number of citations: 24 www.jstor.org
H Morrison, T Mohammad… - Photochemistry and …, 1997 - Wiley Online Library
… The interaction of methylene violet (MV) and 4-bromomethylene violet (BrMV) with calf thymus … Methylene violet is of particular interest because it is a neutral species as opposed to the …
Number of citations: 24 onlinelibrary.wiley.com
F Ronzani, A Trivella, P Bordat, S Blanc… - … of Photochemistry and …, 2014 - Elsevier
Methylene violet (MV) is known for its photosensitizing properties for singlet oxygen ( 1 O 2 ) generation upon visible-light irradiation and various examples of its potential use in …
Number of citations: 11 www.sciencedirect.com
RS Saravan, M Muthukumaran, SM Mubashera… - Optik, 2020 - Elsevier
… The testing studies revealed that the Co 3 O 4 NPs degraded the Methylene violet (MV) and Crystal violet (CV) dyes very efficiently under the UV light irradiation. A Langmuir–…
Number of citations: 65 www.sciencedirect.com
CSP Sastry, ASRP Tipirneni, MV Suryanarayana - Analyst, 1989 - pubs.rsc.org
… As the six anti-inflammatory agents studied in this work are acidic in nature, attempts were made to utilise the basic dye Methylene Violet (MV; CI No. 50210) for their extractive …
Number of citations: 96 pubs.rsc.org
MA Houghtaling, R Perera, KE Owen… - Photochemistry and …, 2000 - Wiley Online Library
O‐Methyl methylene violet (OMeMV), O‐methyl bromomethylene violet (OMeBrMV) and O‐methyl iodomethylene violet (OMeIMV) have been prepared in order to test their potential …
Number of citations: 21 onlinelibrary.wiley.com
S Thangavel, S Thangavel, N Raghavan… - Journal of Alloys and …, 2016 - Elsevier
… Under visible light condition, the ternary nanohybrid has shown an excellent photocatalytic degradation of methylene-violet dye. The degradation efficiency of rGO/Fe 3 O 4 /ZnO was …
Number of citations: 84 www.sciencedirect.com
F Hawking, WE Ormerod, JP Thurston… - British Journal of …, 1952 - ncbi.nlm.nih.gov
… of methylene violet and its derivatives, which culminated in a clinical trial of methylene violet. … Methylene violet RRA (NN-dimethylphenosafranine) belongs to the phenosafranine series, …
Number of citations: 12 www.ncbi.nlm.nih.gov

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